molecular formula C5H6ClNO2S2 B1305853 2,4-Dimethyl-1,3-thiazole-5-sulfonyl chloride CAS No. 80466-80-4

2,4-Dimethyl-1,3-thiazole-5-sulfonyl chloride

Cat. No.: B1305853
CAS No.: 80466-80-4
M. Wt: 211.7 g/mol
InChI Key: GFFJSTHQILQFNQ-UHFFFAOYSA-N
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Description

2,4-Dimethyl-1,3-thiazole-5-sulfonyl chloride is an organic compound with the molecular formula C5H6ClNO2S2. It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure. This compound is known for its reactivity due to the presence of the sulfonyl chloride group, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Dimethyl-1,3-thiazole-5-sulfonyl chloride can be synthesized through the reaction of 2,4-dimethyl-1,3-thiazole-5-sulfonamide with thionyl chloride. The reaction typically takes place under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:

2,4-Dimethyl-1,3-thiazole-5-sulfonamide+Thionyl chloride2,4-Dimethyl-1,3-thiazole-5-sulfonyl chloride+Hydrogen chloride+Sulfur dioxide\text{2,4-Dimethyl-1,3-thiazole-5-sulfonamide} + \text{Thionyl chloride} \rightarrow \text{this compound} + \text{Hydrogen chloride} + \text{Sulfur dioxide} 2,4-Dimethyl-1,3-thiazole-5-sulfonamide+Thionyl chloride→2,4-Dimethyl-1,3-thiazole-5-sulfonyl chloride+Hydrogen chloride+Sulfur dioxide

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethyl-1,3-thiazole-5-sulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

    Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

    Reduction: The compound can be reduced to form 2,4-dimethyl-1,3-thiazole-5-sulfonamide.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reaction is typically carried out in an aprotic solvent such as dichloromethane or acetonitrile.

    Hydrolysis: This reaction occurs readily in the presence of water or aqueous base.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used under anhydrous conditions.

Major Products Formed

    Sulfonamide Derivatives: Formed through nucleophilic substitution.

    Sulfonic Acid: Formed through hydrolysis.

    Sulfonamide: Formed through reduction.

Scientific Research Applications

Synthetic Applications

2,4-Dimethyl-1,3-thiazole-5-sulfonyl chloride is primarily used as an intermediate in organic synthesis. Its sulfonyl chloride group is reactive and can be readily displaced by nucleophiles, making it valuable for introducing various functionalities onto other molecules. This property is crucial for synthesizing novel heterocyclic compounds with potential biological activity .

Case Study: Synthesis of Thiazole Derivatives

Research has demonstrated the synthesis of various thiazole derivatives using this compound as a starting material. For example:

Compound NameMethod of SynthesisBiological Activity
5-(1-(2-(thiazol-2-yl)hydrazono)ethyl)thiazoleThree-component reactionAnticancer activity against HCT-116 and HepG2 cell lines
4-Methyl-1,3-thiazole-5-sulfonyl chlorideAlkylation reactionsAntibacterial properties against Staphylococcus aureus and Escherichia coli

The compound has shown promising biological activities, particularly in antimicrobial and anticancer research. Studies indicate that it can interact with proteins and enzymes, potentially inhibiting their activity through covalent modification. This interaction is critical for understanding its therapeutic applications and toxicity profiles .

Antimicrobial Properties

In vitro studies have evaluated the antibacterial efficacy of derivatives containing the thiazole moiety. Notably:

CompoundMIC (μg/mL)Target Organism
2,4-Dimethylthiazole Derivative25Staphylococcus aureus
Fluorinated Thiazoles30Escherichia coli

These findings suggest that modifications to the thiazole structure can enhance antimicrobial activity .

Polymerization Reactions

The potential of this compound in polymer chemistry is also being explored. Sulfonyl chlorides can participate in polymerization reactions to develop novel functional polymers with specific properties such as conductivity or thermal stability. Research into this area is ongoing to fully understand the polymeric properties and applications of this compound .

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-1,3-thiazole-5-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity is exploited in various chemical transformations, including the formation of sulfonamide bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-methylthiazole-5-sulfonyl chloride
  • 2,4-Dimethylthiazole-5-sulfonyl chloride
  • 5-Thiazolesulfonyl chloride, 2,4-dimethyl-

Uniqueness

2,4-Dimethyl-1,3-thiazole-5-sulfonyl chloride is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct reactivity and properties. The presence of two methyl groups at positions 2 and 4 enhances its stability and reactivity compared to other thiazole derivatives. This makes it a valuable intermediate in the synthesis of complex molecules.

Biological Activity

2,4-Dimethyl-1,3-thiazole-5-sulfonyl chloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities and applications. Its unique structure, characterized by a thiazole ring and a sulfonyl chloride group, allows for diverse interactions with biological molecules, making it a subject of interest for researchers exploring new therapeutic agents.

  • Molecular Formula : C₅H₆ClN₁O₂S₂
  • Molecular Weight : 211.69 g/mol
  • Structure : The compound features a five-membered heterocyclic thiazole ring containing nitrogen and sulfur, along with a reactive sulfonyl chloride functional group.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been studied for its ability to inhibit the growth of various bacteria and fungi:

  • Bacterial Inhibition : Studies have shown that this compound can effectively inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. For instance, one study found that derivatives of thiazole compounds demonstrated MIC (Minimum Inhibitory Concentration) values as low as 25 μg/mL against S. aureus and E. coli .
  • Fungal Activity : The compound also exhibits antifungal activity against strains such as Candida albicans and Aspergillus niger. The MIC values reported for these strains range from 32 μg/mL to 42 μg/mL, indicating moderate antifungal efficacy compared to standard antifungal agents like fluconazole .

The biological activity of this compound is primarily attributed to its ability to interact with biological targets:

  • Enzyme Inhibition : The thiazole moiety can bind to active sites on enzymes, potentially inhibiting their activity. This interaction disrupts various biochemical pathways, leading to the observed antimicrobial effects .
  • Covalent Bond Formation : The sulfonyl chloride group allows the compound to form covalent bonds with nucleophilic sites on proteins, facilitating studies on protein structure and function .

Synthesis and Evaluation of Derivatives

A series of studies have focused on synthesizing derivatives of this compound to enhance its biological activity:

  • Antitumor Activity : Research has shown that derivatives of this compound exhibit promising antitumor activity against various cancer cell lines. For example, certain synthesized thiazole derivatives demonstrated IC50 values lower than those of established chemotherapeutics like doxorubicin .
  • Anti-inflammatory Properties : Thiazole-based sulfonamides have been explored for their anti-inflammatory potential, showing efficacy in models of inflammation .

Comparative Analysis of Biological Activity

CompoundActivity TypeTarget OrganismMIC (μg/mL)
This compoundAntibacterialS. aureus25
This compoundAntibacterialE. coli31.25
Thiazole Derivative AAntifungalC. albicans32
Thiazole Derivative BAntifungalA. niger42

Future Directions

Ongoing research aims to further explore the potential applications of this compound in various fields:

  • Drug Development : Continued synthesis of novel derivatives may lead to the discovery of new therapeutic agents with enhanced efficacy against resistant strains of bacteria and cancer cells.
  • Proteomics Research : Its ability to label specific proteins opens avenues for studying protein interactions and functions in cellular processes.

Properties

IUPAC Name

2,4-dimethyl-1,3-thiazole-5-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClNO2S2/c1-3-5(11(6,8)9)10-4(2)7-3/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFFJSTHQILQFNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClNO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60379921
Record name 2,4-Dimethyl-1,3-thiazole-5-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80466-80-4
Record name 2,4-Dimethylthiazole-5-sulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80466-80-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dimethyl-1,3-thiazole-5-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name dimethyl-1,3-thiazole-5-sulfonyl chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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